molecular formula C9H11IN2O3S B14825112 N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide

Cat. No.: B14825112
M. Wt: 354.17 g/mol
InChI Key: KLARXYWGNQWLEI-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-iodopyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-6-4-8(9(10)11-5-6)15-7-2-3-7/h4-5,7,12H,2-3H2,1H3

InChI Key

KLARXYWGNQWLEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Organoboron compound, organic halide, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Conditions: The reaction is usually carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).

Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-iodopyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.

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